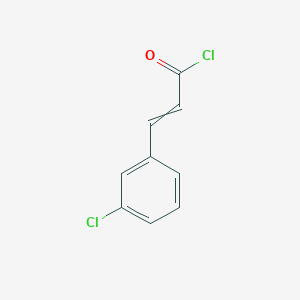

3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE

Description

3-(3-Chlorophenyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride derivative featuring a meta-chlorinated aromatic ring conjugated to a reactive carbonyl group. The meta-chlorine substituent introduces electronic and steric effects that differentiate it from ortho- or para-substituted isomers.

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

3-(3-chlorophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H |

InChI Key |

SCNRDAIXZJFMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE can be synthesized through the reaction of m-chlorocinnamic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the m-chlorocinnamic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and then treated with thionyl chloride. The reaction mixture is heated to reflux, and the evolution of hydrogen chloride gas indicates the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.

Addition Reactions: The double bond in the cinnamoyl moiety can undergo addition reactions with electrophiles or nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form m-chlorocinnamic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Addition Reactions: Reagents such as bromine or hydrogen bromide can be used for addition across the double bond. These reactions are often conducted in solvents like carbon tetrachloride or acetic acid.

Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted cinnamoyl derivatives, such as m-chlorocinnamamide or m-chlorocinnamyl alcohol.

Addition Reactions: The major products include dibromo derivatives or bromo-substituted cinnamoyl compounds.

Hydrolysis: The primary product is m-chlorocinnamic acid.

Scientific Research Applications

3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is investigated for its potential antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the cinnamoyl chloride moiety is susceptible to attack by nucleophiles, leading to the formation of various substituted products. In biological systems, it can interact with nucleophilic sites in biomolecules, such as amino groups in proteins, leading to covalent modifications that can alter their function .

Comparison with Similar Compounds

Structural and Electronic Differences

a) 3-Phenylprop-2-enoyl Chloride

- Molecular Formula : C₉H₇ClO

- Key Features : Lacks the meta-chlorine substituent, reducing electron-withdrawing effects.

- Reactivity : The absence of the chlorine atom decreases electrophilicity at the carbonyl carbon compared to the 3-chlorophenyl analog. This impacts its reactivity in nucleophilic acyl substitutions, as seen in its use for synthesizing polymers or intermediates in drug discovery .

b) 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

- Molecular Formula: C₁₁H₇Cl₂NO₂

- The isoxazole ring adds rigidity and alters electronic conjugation.

- Applications : Used in agrochemicals due to its stability and heterocyclic framework .

c) 3-Chloropropionyl Chloride

- Molecular Formula : C₃H₄Cl₂O

- Key Features : A saturated acyl chloride without aromatic conjugation.

- Reactivity : Less electrophilic than α,β-unsaturated analogs due to the absence of conjugation, making it less reactive in forming amides or esters .

Hydrogen Bonding and Crystallinity

- The 3-chlorophenyl group may participate in C–H···O or halogen bonding interactions, as observed in hydrazinecarbothioamide derivatives . This contrasts with non-chlorinated analogs, where weaker van der Waals forces dominate .

- Crystal packing patterns for such compounds often rely on graph-set analysis, as described in Etter’s methodology, though direct crystallographic data for the target compound are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.